

An In-depth Technical Guide to the Chemical Structure of Amakusamine

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Compound of Interest		
Compound Name:	Amakusamine	
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Abstract

Amakusamine is a marine-derived, dibrominated indole alkaloid that has garnered significant interest within the scientific community. Isolated from the Psammocinia species of sponge, its unique chemical architecture and noteworthy biological activities present a compelling case for its further investigation in the realm of drug discovery and development.[1][2][3][4][5] This technical guide provides a comprehensive overview of the chemical structure of Amakusamine, including its spectroscopic data, a detailed synthetic protocol, and its known biological effects, with a particular focus on its inhibitory action on osteoclastogenesis. The information is presented to be a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, medicinal chemistry, and pharmacology.

Chemical Structure and Identification

Amakusamine is characterized as a simple methylenedioxy dibromoindole alkaloid.[1][2][4] The core of the molecule is a 5H-[1][3]dioxolo[4,5-f]indole system, with bromine atoms substituted at the 4 and 7 positions. The molecule is planar and achiral.



Identifier	Value
IUPAC Name	4,7-dibromo-5H-[1][3]dioxolo[4,5-f]indole
Molecular Formula	C ₉ H ₅ Br ₂ NO ₂ [1]
SMILES	C1=C2C(=C(C3=C1OCO3)Br)NC=C2Br
InChl Key	(Derived from parent structure)

Spectroscopic Data

The structural elucidation of **Amakusamine** was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1]

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for **Amakusamine**, recorded in CDCl₃, are summarized in the table below.[1]

Position	¹³ C (δc)	¹Η (δΗ, mult., J in Hz)
2	123.5	7.17 (t, 3.0)
3	103.9	6.57 (t, 3.0)
3a	129.4	
4	91.6	_
5	142.7	_
6	141.4	
7	83.6	
7a	122.9	_
8 (NH)	8.30 (br. s)	_
10 (CH ₂)	101.5	6.07 (s)



Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data confirmed the molecular formula and the presence of two bromine atoms.[1][4]

lon	m/z
[M-H] ⁻	316, 318, 320 (1:2:1 ratio)

Total Synthesis of Amakusamine

The total synthesis of **Amakusamine** was undertaken to confirm its proposed structure. The synthetic route is outlined below.[1]

Experimental Protocol

The synthesis of **Amakusamine** was achieved in a three-step process starting from commercially available 6-nitropiperonal.[1]

- Dibromination: 6-nitropiperonal is treated with 4 equivalents of N-bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄) to yield the dibromobenzene derivative.
- Henry Reaction and Dehydration: The resulting dibromobenzene derivative undergoes a Henry reaction with nitromethane using aluminum oxide (Al₂O₃) as a base. This is followed by a dehydration reaction with acetic anhydride to afford the dinitro compound.
- Indole Formation: The crude dinitro compound is then subjected to a reductive cyclization using an excess of iron powder in acetic acid to construct the indole ring, yielding
 Amakusamine.

Biological Activity and Signaling Pathway

Amakusamine has demonstrated significant biological activity as an inhibitor of osteoclastogenesis.[1][2][3][4][5]

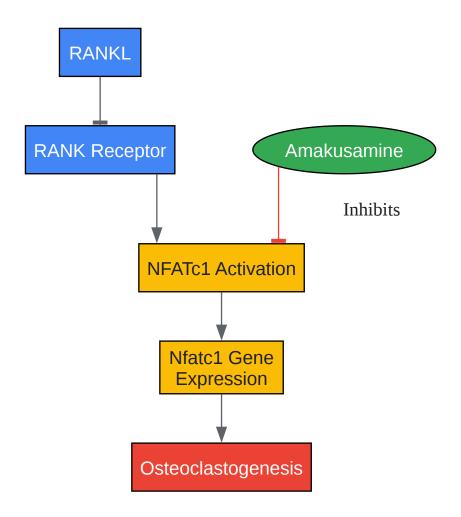
Inhibition of Osteoclast Formation



Amakusamine inhibits the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced formation of multinuclear osteoclasts in RAW264 cells with an IC₅₀ value of 10.5 μM.[1][2][3][4] [5]

Signaling Pathway

The mechanism of action of **Amakusamine** involves the inhibition of the NFATc1 signaling pathway.[1] RANKL is a key cytokine that induces the expression of the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), which is a master regulator of osteoclastogenesis. **Amakusamine** has been shown to suppress the RANKL-induced gene expression of Nfatc1 in a concentration-dependent manner.[1]



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Amakusamine inhibits the RANKL-induced NFATc1 signaling pathway.

Chemical Structure Diagram



The following diagram illustrates the chemical structure of **Amakusamine**.

Chemical structure of Amakusamine.

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